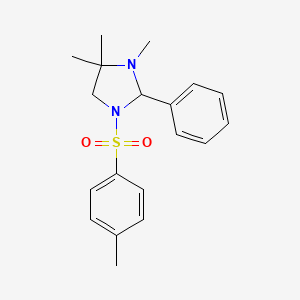

3,4,4-Trimethyl-1-(4-methylbenzene-1-sulfonyl)-2-phenylimidazolidine

Description

3,4,4-Trimethyl-1-(4-methylbenzene-1-sulfonyl)-2-phenylimidazolidine is a sulfonylated imidazolidine derivative characterized by a substituted phenyl group at position 2, a 4-methylbenzenesulfonyl group at position 1, and three methyl groups at positions 3, 4, and 2. This compound belongs to the class of sulfonamide derivatives, which are widely studied for their applications in medicinal chemistry and materials science. The 4-methylbenzenesulfonyl (tosyl) group is a common protecting or activating moiety in organic synthesis, as seen in the preparation of intermediates like 2-(thiophen-3-yl)ethyl 4-methylbenzenesulfonate (compound 2 in ) .

Properties

CAS No. |

88939-53-1 |

|---|---|

Molecular Formula |

C19H24N2O2S |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

3,4,4-trimethyl-1-(4-methylphenyl)sulfonyl-2-phenylimidazolidine |

InChI |

InChI=1S/C19H24N2O2S/c1-15-10-12-17(13-11-15)24(22,23)21-14-19(2,3)20(4)18(21)16-8-6-5-7-9-16/h5-13,18H,14H2,1-4H3 |

InChI Key |

YCRCEVUFJSPSKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(N(C2C3=CC=CC=C3)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine typically involves the reaction of 2-phenylimidazolidine with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for 3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The imidazolidine ring can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nevertheless, key comparisons can be drawn based on structural motifs and synthetic methodologies:

Sulfonylation Reactions

The compound shares a critical functional group—the 4-methylbenzenesulfonyl moiety—with intermediates such as 2-(thiophen-3-yl)ethyl 4-methylbenzenesulfonate (compound 2 in ). This group is introduced via reactions of alcohols (e.g., 2-(thiophen-3-yl)ethanol) with 4-methylbenzene-1-sulfonyl chloride in the presence of pyridine . Similar sulfonylation steps are employed in the synthesis of compound 4 (14-(thiophen-3-yl)-3,6,9,12-tetraoxatetradecyl 4-methylbenzenesulfonate), yielding an 80% isolated product . In contrast, the imidazolidine derivative likely requires distinct reaction conditions, such as nucleophilic substitution at the imidazolidine nitrogen.

Structural Analogues in Polymer Chemistry

Polythiophene derivatives (e.g., PTD and PTDP ) in incorporate sulfonated side chains for amphiphilic behavior. For instance:

| Compound | Particle Size (nm) | Functional Groups | Yield |

|---|---|---|---|

| PTD | 31 | Tamoxifen (~60%) | 95% |

| PTDP | 83 | Tamoxifen (~47%), Porphyrin (3.5%) | 36% |

Reactivity with Sodium Hydride

describes the use of sodium hydride (NaH) in reactions involving 4-methylbenzene-1-sulfonyl chloride. NaH acts as a base in deprotonation steps, facilitating nucleophilic substitutions. For example, compound 3 (a tetraethylene glycol derivative) is synthesized in 20% yield using NaH . The imidazolidine derivative may undergo similar deprotonation at its nitrogen centers, but steric hindrance from the trimethyl and phenyl groups could reduce reactivity compared to linear polyether systems.

Stability and Purification

Compounds like 4 and 6 () are purified via silica gel chromatography using mixed solvents (e.g., petroleum ether/ethyl acetate/dimethoxyethylene). The imidazolidine derivative, with its bulky substituents, would likely require similar chromatographic methods but might exhibit lower solubility in nonpolar solvents due to its aromatic and sulfonyl groups.

Biological Activity

3,4,4-Trimethyl-1-(4-methylbenzene-1-sulfonyl)-2-phenylimidazolidine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate sulfonyl and imidazolidine functionalities. While specific synthetic pathways for this compound are not extensively documented in the available literature, related compounds often utilize methods such as nucleophilic substitution and condensation reactions involving sulfonyl chlorides and imidazolidine derivatives.

Anticancer Properties

Research indicates that compounds with imidazolidine structures can exhibit anticancer activity. For instance, studies on related imidazole derivatives have shown promising results as Farnesyltransferase inhibitors (FTIs), which are known to hinder cancer cell growth by interfering with cellular signaling pathways .

Study on Anticancer Activity

A study evaluated the efficacy of various imidazole derivatives against cancer cell lines. The findings suggested that modifications in the sulfonamide group significantly enhanced cytotoxicity against different cancer types, indicating that structural variations in compounds like 3,4,4-trimethyl derivatives could lead to improved therapeutic profiles .

Study on Antimicrobial Effects

In another study focusing on methanolic extracts from plants containing similar sulfonamide structures, significant antibacterial activity was observed against both gram-positive and gram-negative bacteria. The extracts were analyzed using GC-MS to identify active components contributing to their antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.